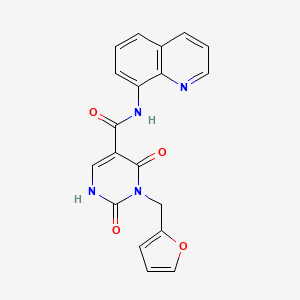

3-(furan-2-ylmethyl)-2,4-dioxo-N-(quinolin-8-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

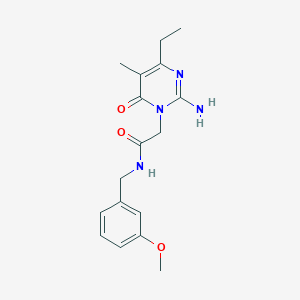

3-(furan-2-ylmethyl)-2,4-dioxo-N-(quinolin-8-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H14N4O4 and its molecular weight is 362.345. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Properties

A related compound, N-(Quinolin-6-yl)furan-2-carboxamide, was synthesized through coupling processes, leading to various derivatives with potential for electrophilic substitution reactions. These derivatives could be valuable in further chemical research and applications (El’chaninov & Aleksandrov, 2017).

Catalytic Reactions

The synthesis of bis-benzoquinoline derivatives was catalyzed by iodine through ring-opening of furan, leading to a series of benzoquinoline derivatives. This process highlights the potential role of compounds like 3-(furan-2-ylmethyl)-2,4-dioxo-N-(quinolin-8-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide in catalytic reactions (Chen, Li, Liu, & Wang, 2013).

Antiproliferative Activity

Thieno[2,3-b]pyridines-2-carboxamides, which have a structural similarity, were synthesized and tested for their antiproliferative activity, showing potential in cancer research. This indicates a possible avenue for exploring the applications of our compound in medicinal chemistry (Hung, Arabshahi, Leung, Reynisson, & Barker, 2014).

Palladium-Catalyzed Cyclization

A synthesis involving palladium-catalyzed cyclization of related compounds was developed. This methodology could be applicable for the synthesis and study of similar compounds like this compound (Lindahl, Carroll, Quinn, & Ripper, 2006).

DNA Binding Studies

A study on 2,5-bis(4-guanylphenyl)furan, which shares structural features with our compound, revealed its tight binding to DNA sequences, suggesting potential applications in genetic research and drug development (Laughton, Tanious, Nunn, Boykin, Wilson, & Neidle, 1995).

Pharmacological Relevance

A study reported the synthesis of bifunctional compounds containing quinoline and dihydropyrimidone moieties, illustrating the pharmacological significance of compounds similar to this compound (Watermeyer, Chibale, & Caira, 2009).

ATM Kinase Inhibition

Research on 3-quinoline carboxamides as inhibitors of the ataxia telangiectasia mutated (ATM) kinase suggests a possible role in targeting specific enzymes, which could be relevant for similar compounds (Degorce, Barlaam, Cadogan, Dishington, Ducray, Glossop, Hassall, Lach, Lau, McGuire, Nowak, Ouvry, Pike, & Thomason, 2016).

Mechanism of Action

Target of Action

Compounds with similar structures have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity . ERK1/2 are key regulators of cell survival and proliferation, making them promising targets for cancer treatments .

Mode of Action

Similar compounds have been shown to induce apoptosis by down-regulating bcl-2 and up-regulating bax and caspase-3 . This suggests that the compound may interact with its targets to trigger programmed cell death, a crucial process in controlling cell proliferation and survival.

Biochemical Pathways

Based on the potential targets, it can be inferred that the compound may influence the map kinase pathway . This pathway plays a critical role in regulating cell growth, differentiation, and survival.

Pharmacokinetics

In silico assessment of similar compounds indicates that they are orally bioavailable without blood-brain barrier penetration . This suggests that the compound may have favorable pharmacokinetic properties that enhance its bioavailability.

Result of Action

Similar compounds have shown anti-proliferative activities against various cell lines . This suggests that the compound may inhibit cell growth and induce cell death, contributing to its potential anti-cancer effects.

Action Environment

The synthesis of similar compounds has been carried out under microwave-assisted conditions , suggesting that certain environmental conditions may enhance the compound’s synthesis and potentially its action.

properties

IUPAC Name |

3-(furan-2-ylmethyl)-2,4-dioxo-N-quinolin-8-yl-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O4/c24-17(22-15-7-1-4-12-5-2-8-20-16(12)15)14-10-21-19(26)23(18(14)25)11-13-6-3-9-27-13/h1-10H,11H2,(H,21,26)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGRDFIECIZGQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=CNC(=O)N(C3=O)CC4=CC=CO4)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2877352.png)

![7-(3,4-diethoxyphenyl)-3-[4-(2-oxopyrrolidin-1-yl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2877356.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2877358.png)

![5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2877359.png)

![N-(3,4-dimethoxybenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2877360.png)

![1-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]-2-(pyridin-4-yl)azepane](/img/structure/B2877363.png)